molecular formula C10H8FNO2 B597236 methyl 4-fluoro-1H-indole-5-carboxylate CAS No. 1252782-43-6

methyl 4-fluoro-1H-indole-5-carboxylate

Cat. No. B597236
M. Wt: 193.177
InChI Key: XMAMXSQVTKMOPG-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indole-5-carboxylate is a substituted 1H-indole . It is an indole derivative and a useful building block, used in the synthesis of PARP Inhibitors, and drug intermediates such as the anti-ovarian cancer drug, rucaparib .


Synthesis Analysis

Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular formula of methyl 4-fluoro-1H-indole-5-carboxylate is C10H8FNO2 . For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

Methyl indole-5-carboxylate can be used as a substrate for indigoid generation . It has been used in metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

The molecular weight of methyl 4-fluoro-1H-indole-5-carboxylate is 193.18 . For more detailed physical and chemical properties, you may refer to resources like Sigma-Aldrich .

Scientific Research Applications

    Biosynthesis of Inhibitors of Protein Kinases

    • Field : Biochemistry
    • Application : Indole derivatives are used in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can be useful in treating diseases such as cancer .
    • Method : The specific methods of application or experimental procedures would depend on the specific protein kinase being targeted and the specific inhibitor being synthesized .
    • Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to inhibit the activity of protein kinases to treat diseases .

    Metal-Free Friedel-Crafts Alkylation

    • Field : Organic Chemistry
    • Application : Indole derivatives are used as reactants in metal-free Friedel-Crafts alkylation . This is a type of chemical reaction used to attach alkyl groups to aromatic compounds.
    • Method : The specific methods of application or experimental procedures would depend on the specific reactants and conditions used .
    • Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to synthesize new organic compounds .

    Treatment of Various Disorders

    • Field : Medicine and Pharmacology
    • Application : Indole derivatives have been found to be biologically active compounds useful for the treatment of various disorders in the human body . This includes cancer cells, microbes, and different types of disorders .
    • Method : The specific methods of application would depend on the specific disorder being treated and the specific indole derivative being used .
    • Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to treat various disorders .

    Antiviral Activity

    • Field : Virology
    • Application : Certain indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
    • Method : The specific methods of application would depend on the specific virus being targeted and the specific indole derivative being used .
    • Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to inhibit the activity of viruses .

    Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products .
    • Method : The specific methods of application or experimental procedures would depend on the specific alkaloid being synthesized .
    • Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to synthesize new alkaloids .

    Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application : Certain indole derivatives have shown anti-inflammatory activity . For example, benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .
    • Method : The specific methods of application would depend on the specific inflammation being targeted and the specific indole derivative being used .
    • Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to inhibit the activity of inflammation .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties . They are important types of molecules and natural products, and the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of research on methyl 4-fluoro-1H-indole-5-carboxylate and similar compounds may continue to focus on their synthesis, biological activity, and potential applications in medicine and other fields.

properties

IUPAC Name

methyl 4-fluoro-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAMXSQVTKMOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-fluoro-1H-indole-5-carboxylate

Synthesis routes and methods

Procedure details

TBAF (1M solution in THF, 15.8 mmol, 15.8 mL) was added to a solution of compound 70b (7.9 mmol, 2.76 g) in THF at 0° C. After 10 min at room temperature, the reaction was diluted with EtOAc and washed with brine, saturated NaHCO3, and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 35% EtOAc/hexanes) to afford compound 70c.
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15.8 mL
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compound 70b
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2.76 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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